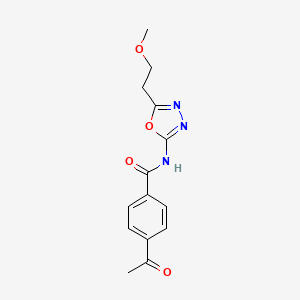

4-acetyl-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-acetyl-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetyl group, a methoxyethyl group, and an oxadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through alkylation reactions using appropriate alkylating agents.

Acetylation: The final step involves the acetylation of the benzamide moiety using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-acetyl-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or oxadiazoles.

Aplicaciones Científicas De Investigación

1. Antibacterial Properties

Recent studies have highlighted the potential of oxadiazole derivatives, including 4-acetyl-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide, as effective antibacterial agents. Research indicates that compounds with similar structures exhibit potent activity against various Gram-positive and Gram-negative bacteria. For instance, N-(1,3,4-Oxadiazol-2-yl)benzamides have shown significant effectiveness against Neisseria gonorrhoeae, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

2. Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented. Compounds designed with oxadiazole moieties have been tested for their ability to inhibit tumor cell proliferation. For example, a series of substituted oxadiazoles demonstrated selective cytotoxicity against Bcl-2 positive cancer cell lines with IC50 values in the low micromolar range . This suggests that this compound could be explored further for its anticancer properties.

Structure-Activity Relationship

The structure of this compound plays a crucial role in its biological activity. The presence of the methoxyethyl group at the 5-position of the oxadiazole ring enhances lipophilicity and potentially improves cell membrane permeability. This modification may contribute to its antibacterial and anticancer efficacy by facilitating better absorption and bioavailability in biological systems.

Synthesis and Derivatives

The synthesis of this compound typically involves the cyclization of appropriate hydrazones or carboxylic acid derivatives under controlled conditions. Various derivatives can be synthesized by altering substituents on the benzamide or oxadiazole rings to optimize biological activity .

Case Studies

Several case studies illustrate the applications of similar oxadiazole compounds:

Mecanismo De Acción

The mechanism of action of 4-acetyl-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to exert its biological effects.

Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- 4-acetyl-N-(2-methoxyethyl)benzenesulfonamide

- 4-acetyl-N-ethylpiperazine-1-carboxamide

- 4-acetylpiperazine-1-carboxamide

Uniqueness

4-acetyl-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Actividad Biológica

4-acetyl-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that falls under the category of oxadiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O4 |

| Molecular Weight | 289.29 g/mol |

| CAS Number | 1351662-11-7 |

The compound features an oxadiazole ring, which is a common motif in many biologically active molecules.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, studies have demonstrated that various oxadiazole derivatives show effectiveness against a range of bacteria and fungi. The compound may share similar properties due to the presence of the oxadiazole moiety.

- Antibacterial Properties :

- Antifungal Activity :

Anticancer Activity

The 1,3,4-oxadiazole derivatives have also been investigated for their anticancer potential. The biological mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

- Mechanism of Action :

Anti-inflammatory and Analgesic Effects

Several oxadiazole derivatives have been reported to possess anti-inflammatory and analgesic properties:

- Research Findings :

Toxicity Studies

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile:

- Zebrafish Embryo Assays :

Synthesis and Testing

A series of studies have synthesized various benzamide derivatives containing the oxadiazole moiety to evaluate their biological activities:

- Synthesis Techniques :

- Biological Testing :

Comparative Analysis

The following table summarizes the biological activities of selected oxadiazole derivatives compared to standard drugs:

| Compound Name | Antimicrobial Activity (MIC in µM) | Anticancer Activity (IC50 in µM) | Anti-inflammatory Effect (%) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound A | 4–8 | 10 | 50 |

| Compound B | 8–16 | 15 | 60 |

Propiedades

IUPAC Name |

4-acetyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-9(18)10-3-5-11(6-4-10)13(19)15-14-17-16-12(21-14)7-8-20-2/h3-6H,7-8H2,1-2H3,(H,15,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSANNPOMVPDPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.